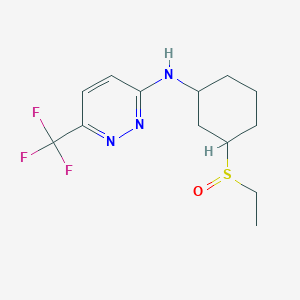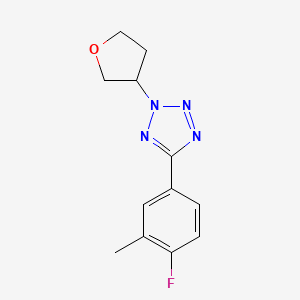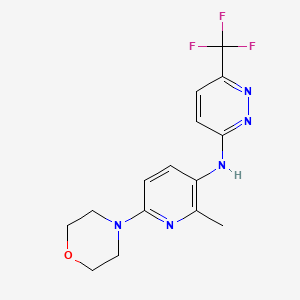![molecular formula C10H13F3N4O2S B7056276 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-sulfonamide](/img/structure/B7056276.png)
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-sulfonamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperidine ring with a sulfonamide group. The presence of the trifluoromethyl group is particularly noteworthy as it often imparts desirable pharmacokinetic properties to the compound, such as increased metabolic stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of a suitable hydrazine derivative with a trifluoromethyl-substituted diketone under acidic conditions to form the pyridazine core. This intermediate is then subjected to further reactions to introduce the piperidine and sulfonamide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in various diseases.
Industry: The compound’s stability and reactivity make it useful in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit a range of pharmacological activities, including antimicrobial and anti-inflammatory effects.
Trifluoromethyl-Containing Drugs: Compounds like alpelisib, which contain the trifluoromethyl group, are known for their enhanced pharmacokinetic properties.
Uniqueness: 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the trifluoromethyl and sulfonamide groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O2S/c11-10(12,13)8-1-2-9(16-15-8)17-5-3-7(4-6-17)20(14,18)19/h1-2,7H,3-6H2,(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWCQPQUAGPKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)N)C2=NN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3,5-dimethyl-1,2-thiazol-4-yl)-[(2R,4R)-4-hydroxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7056202.png)
![6-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7056210.png)

![Tert-butyl 3-[(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B7056222.png)
![6-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7056231.png)
![3-[5-Methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7056237.png)
![3-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B7056242.png)
![4,4-Dimethyl-2-[[6-(trifluoromethyl)pyridazin-3-yl]amino]pentan-1-ol](/img/structure/B7056249.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7056255.png)

![4-Ethyl-5-fluoro-6-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B7056278.png)
![5-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methylpentan-2-ol](/img/structure/B7056284.png)
![3-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7056288.png)

